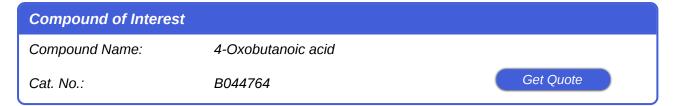


Spectroscopic Profile of 4-Oxobutanoic Acid: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-oxobutanoic acid** (also known as succinic semialdehyde), a key intermediate in metabolic pathways. The document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

4-Oxobutanoic acid (C₄H₆O₃, Molecular Weight: 102.09 g/mol) is a naturally occurring aldehydic acid.[1] It plays a crucial role as a metabolite in various biological systems.[1] Accurate and detailed spectroscopic data are essential for its identification, quantification, and characterization in complex biological matrices. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-oxobutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 4-Oxobutanoic Acid



Chemical Shift (ppm)	Multiplicity	Assignment
9.67	Singlet	-CHO
2.73	Triplet	-CH2-CHO
2.48	Triplet	-CH2-COOH

Solvent: D2O, Frequency: 600 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 4-Oxobutanoic Acid

Chemical Shift (ppm)	Assignment
~200+	-CHO
~180	-COOH
~40	-CH2-CHO
~30	-CH ₂ -COOH

Solvent: H2O, Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 4-Oxobutanoic Acid

Wavenumber (cm ^{−1})	Functional Group Assignment	Description
3300-2500	O-H (Carboxylic Acid)	Broad
~2720	C-H (Aldehyde)	Moderate
~1710	C=O (Carboxylic Acid)	Strong
~1725	C=O (Aldehyde)	Strong

Mass Spectrometry (MS)



Table 4: Key Mass Spectrometry Data for 4-Oxobutanoic Acid

m/z Value	Interpretation
102.03	[M]+ (Molecular Ion)
85	[M-OH]+
57	[M-COOH]+

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 4-oxobutanoic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm
 NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
- Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).



Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.
- Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.
- Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

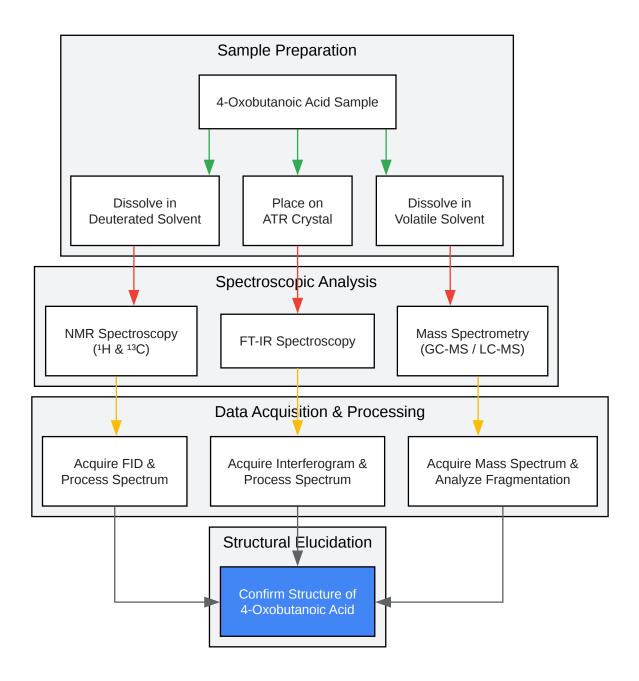
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
- Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are
 acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for
 the compound's molecular weight.
- Data Processing: The acquired mass spectra are analyzed to determine the molecular ion peak and to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4-oxobutanoic acid**.





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Caption: Workflow for the spectroscopic analysis of **4-oxobutanoic acid**.

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